N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide
CAS No.: 886888-68-2
VCID: VC5738741
Molecular Formula: C25H23ClN4O3S
Molecular Weight: 494.99
* For research use only. Not for human or veterinary use.
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide - 886888-68-2](/images/structure/VC5738741.png)
Description |
Biological ActivitiesCompounds containing benzo[d]imidazole and piperidine structures have been shown to inhibit certain kinases or other proteins implicated in cancer progression or bacterial infection. For example, derivatives of 2-mercaptobenzimidazole have demonstrated significant antimicrobial and anticancer activities . While specific data on N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide is not available, its structural components suggest potential biological activity. N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamideThis compound is a sulfonamide derivative with potential applications in drug development due to its complex molecular structure. It is likely to exhibit pharmacological properties similar to those of other sulfonamides. 2-Mercaptobenzimidazole DerivativesThese compounds have shown significant antimicrobial and anticancer activities. For instance, certain derivatives exhibited potent activity against Gram-positive, Gram-negative bacteria, and fungal strains, as well as human colorectal carcinoma cells . N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramideThis compound has a CAS number of 886904-83-2 and a molecular weight of 426.5 g/mol. Its structure includes a benzo[d]imidazole moiety linked to a piperidine ring, similar to the compound of interest . Research Findings and DataWhile specific research findings on N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide are not available, related compounds provide insights into potential biological activities: |
---|---|
CAS No. | 886888-68-2 |
Product Name | N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide |
Molecular Formula | C25H23ClN4O3S |
Molecular Weight | 494.99 |
IUPAC Name | N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-chlorobenzamide |
Standard InChI | InChI=1S/C25H23ClN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) |
Standard InChIKey | IKNHSNJQLYNRDU-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Solubility | not available |
PubChem Compound | 16802930 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume